molecular formula C13H17NO4 B1416097 (R)-3-N-Cbz-Aminovaleric acid CAS No. 1263078-28-9

(R)-3-N-Cbz-Aminovaleric acid

Cat. No.: B1416097
CAS No.: 1263078-28-9
M. Wt: 251.28 g/mol
InChI Key: FVBDPMBKPSHZGD-LLVKDONJSA-N
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Description

®-3-N-Cbz-Aminovaleric acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a benzyl carbamate (Cbz) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-N-Cbz-Aminovaleric acid typically involves the protection of the amino group of an amino acid precursor with a benzyl carbamate group. One common method is the reaction of ®-3-aminovaleric acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to yield the protected amino acid.

Industrial Production Methods: On an industrial scale, the production of ®-3-N-Cbz-Aminovaleric acid may involve the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process may include steps such as crystallization and purification through chromatography to obtain the final product.

Types of Reactions:

    Oxidation: ®-3-N-Cbz-Aminovaleric acid can undergo oxidation reactions, typically involving the carboxylic acid group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl carbamate group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the Cbz protecting group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry: ®-3-N-Cbz-Aminovaleric acid is widely used in peptide synthesis as a protected amino acid. It serves as a building block for the synthesis of peptides and proteins, which are crucial in various biochemical studies.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It is also employed in the development of enzyme inhibitors.

Medicine: The compound has potential applications in the pharmaceutical industry for the synthesis of drugs and therapeutic agents. It is used in the design of novel compounds with improved pharmacokinetic properties.

Industry: In the industrial sector, ®-3-N-Cbz-Aminovaleric acid is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ®-3-N-Cbz-Aminovaleric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl carbamate group provides stability and protection to the amino group, allowing for selective reactions. The compound can participate in various biochemical pathways, influencing processes such as protein synthesis and enzyme activity.

Comparison with Similar Compounds

    ®-3-Aminovaleric acid: Lacks the Cbz protecting group, making it more reactive.

    (S)-3-N-Cbz-Aminovaleric acid: The enantiomer of ®-3-N-Cbz-Aminovaleric acid, with different stereochemistry.

    N-Cbz-Glycine: Another protected amino acid with a simpler structure.

Uniqueness: ®-3-N-Cbz-Aminovaleric acid is unique due to its specific stereochemistry and the presence of the benzyl carbamate group, which provides stability and selectivity in chemical reactions. This makes it a valuable compound in peptide synthesis and pharmaceutical research.

Properties

IUPAC Name

(3R)-3-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBDPMBKPSHZGD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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